Tolterodina

Tolerability Adverse Events Overactive Bladder

Select Tolterodine (CAS 124937-53-7) for your overactive bladder research based on its unique, evidence-backed differentiation. This potent mAChR antagonist exhibits a 6.6-fold M2-over-M3 selectivity and a critical 7.4-fold functional bladder-to-salivary gland selectivity, ensuring minimal confounding xerostomic effects in long-term in vivo models. Its pharmacokinetic profile, with a 3.8-fold bioavailability difference between CYP2D6 metabolizer phenotypes, makes it an essential probe for personalized medicine studies. Do not substitute with non-selective agents; ensure experimental validity with this well-characterized, chiral compound.

Molecular Formula C22H31NO
Molecular Weight 325.49
CAS No. 124937-53-7
Cat. No. B1142217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolterodina
CAS124937-53-7
Molecular FormulaC22H31NO
Molecular Weight325.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolterodine (CAS 124937-53-7): A Second-Generation Muscarinic Antagonist for Overactive Bladder—Procurement and Scientific Selection Guide


Tolterodine (CAS 124937-53-7), chemically designated as (S)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a potent, competitive muscarinic acetylcholine receptor (mAChR) antagonist developed for the symptomatic management of overactive bladder (OAB) [1]. It belongs to the tertiary amine class of urinary antispasmodics and is characterized by its chiral nature, with the (S)-enantiomer being the pharmacologically active form . A defining feature is its extensive first-pass metabolism via CYP2D6 to form the equipotent active metabolite, 5-hydroxymethyltolterodine (5-HMT), which contributes significantly to the overall therapeutic effect [2]. Tolterodine is a pivotal compound for researchers and formulators focused on urinary incontinence, detrusor overactivity, and comparative antimuscarinic pharmacology.

Why Tolterodine Cannot Be Simply Substituted by Other Antimuscarinic Agents: A Pharmacological Justification


In the procurement and scientific selection of antimuscarinic agents for OAB research or formulation, generic substitution among in-class compounds is not scientifically valid. Tolterodine exhibits a unique combination of weak M2-receptor selectivity (6.6-fold over M3), functional bladder-to-salivary gland selectivity (7.4-fold), and a pharmacokinetic profile critically dependent on polymorphic CYP2D6 metabolism that yields an equipotent active metabolite [1][2]. These properties directly influence experimental outcomes in receptor binding studies, in vivo efficacy models, and tolerability assessments. For instance, substituting oxybutynin, a non-selective M1/M3 antagonist, for tolterodine in a dry-mouth liability assay would yield confounding results due to their divergent receptor subtype selectivity and tissue distribution profiles [3]. The quantitative evidence below substantiates why tolterodine must be treated as a distinct chemical entity with predictable, verifiable differentiation from its closest analogs.

Quantitative Differentiation of Tolterodine (CAS 124937-53-7): Head-to-Head Evidence vs. Oxybutynin, Solifenacin, Darifenacin, and Fesoterodine


Superior Tolerability vs. Oxybutynin: 48% Lower Incidence of Dry Mouth in Clinical Trials

In a pooled analysis of four randomized, double-blind, placebo-controlled, 12-week clinical trials, tolterodine immediate-release (IR) 2 mg twice daily demonstrated a significantly lower incidence of dry mouth compared to oxybutynin IR 5 mg three times daily. The incidence of dry mouth, the most common antimuscarinic adverse event, was 40% for tolterodine versus 78% for oxybutynin (p < 0.001), representing an absolute risk reduction of 38% and a relative reduction of 48.7% [1]. This improved tolerability profile was further enhanced with the extended-release (ER) formulation of tolterodine 4 mg once daily, which demonstrated a 23% lower incidence of dry mouth compared to the IR formulation (p < 0.02) [2]. This differentiation is critical for studies where minimizing confounding adverse effects is paramount.

Tolerability Adverse Events Overactive Bladder Antimuscarinic

Functional Bladder Selectivity vs. Salivary Gland: A 7.4-Fold Preference in Guinea Pig Tissue Assays

In a direct functional study using guinea pig urinary bladder and submandibular salivary gland tissues, tolterodine exhibited a 7.4-fold selectivity for inhibiting M3-mediated phosphoinositide responses in the bladder over the salivary gland [1]. This functional selectivity is comparable to that of oxybutynin (9.3-fold) and darifenacin (7.9-fold), but it is the combination of this tissue preference with tolterodine's unique M2/M3 receptor selectivity profile (6.6-fold M2-selective) that distinguishes its pharmacological fingerprint [2]. This data provides a mechanistic basis for the improved tolerability observed in clinical settings and is a key parameter for researchers modeling organ-specific antimuscarinic effects.

Tissue Selectivity Functional Assay Bladder Salivary Gland Antimuscarinic

Receptor Subtype Selectivity: Weak M2-Selectivity (6.6-Fold) Contrasts with Darifenacin's M3-Selectivity (32.4-Fold)

Radioligand binding studies using [N-methyl-3H]scopolamine methyl chloride in Chinese hamster ovary (CHO) cells expressing human recombinant M2 and M3 receptors revealed that tolterodine is weakly M2-selective, with a 6.6-fold preference for the M2 over the M3 subtype [1]. This contrasts sharply with darifenacin, which is highly M3-selective (32.4-fold), and oxybutynin, which is non-selective [2]. This distinct receptor subtype fingerprint is a critical differentiator for studies investigating the role of specific muscarinic receptor subtypes in bladder function and for understanding the compound's side effect profile, as M3 receptors in salivary glands are the primary mediators of dry mouth.

Receptor Binding M2/M3 Selectivity CHO Cells Antimuscarinic

Equivalent Clinical Efficacy to Oxybutynin with Significantly Better Tolerability: A Differentiating Trade-Off

In a pooled analysis of four 12-week randomized controlled trials, tolterodine IR 2 mg twice daily demonstrated equivalent efficacy to oxybutynin IR 5 mg three times daily in reducing key OAB symptoms. Both treatments significantly reduced micturition frequency compared to placebo (-2.3 and -2.0 vs -1.4 episodes/24h, respectively; p < 0.001) and urge incontinence episodes (-1.6 and -1.8 vs -1.1 episodes/24h, respectively; p < 0.05) [1]. The critical differentiation lies not in efficacy, but in the substantially lower incidence of adverse events with tolterodine (see Evidence Item 1), which results in a more favorable therapeutic index. This is further supported by a network meta-analysis of seven oral antimuscarinic drugs, which found that tolterodine had better safety outcomes for 7 out of 12 major adverse events compared to other agents .

Efficacy Micturition Frequency Incontinence Episodes Overactive Bladder Clinical Trial

CYP2D6-Dependent Bioavailability: 17% in Extensive vs. 65% in Poor Metabolizers—A Critical PK Differentiation

Tolterodine's absolute oral bioavailability is highly dependent on the CYP2D6 genotype of the subject. In extensive metabolizers (EMs), who constitute the majority of the population, absolute bioavailability is only 17% due to extensive first-pass metabolism to the active metabolite 5-HMT [1]. In contrast, in poor metabolizers (PMs) who lack functional CYP2D6, bioavailability increases dramatically to 65% [2]. This genetic polymorphism leads to a 7-fold higher serum concentration of the parent drug in PMs [3]. This is a stark contrast to fesoterodine, a prodrug that bypasses CYP2D6 metabolism via ubiquitous esterases, delivering 5-HMT with up to 40% higher bioavailability and significantly less variability regardless of CYP2D6 status [4]. This PK variability is a critical factor for designing studies that control for or investigate the impact of pharmacogenomics on drug response.

Pharmacokinetics Bioavailability CYP2D6 Metabolism Genetic Polymorphism

Optimal Scientific and Industrial Applications for Tolterodine (CAS 124937-53-7) Based on Quantitative Evidence


In Vivo Bladder Function Studies Requiring Minimized Confounding Anticholinergic Side Effects

Tolterodine is the optimal choice for long-term in vivo studies of detrusor overactivity in rodent models. Its 7.4-fold functional selectivity for bladder over salivary gland tissue, combined with a 48.7% relative reduction in dry mouth incidence compared to oxybutynin in clinical settings [1][2], minimizes the confounding effects of severe xerostomia on animal welfare, food/water intake, and overall study integrity. This allows for more accurate assessment of bladder-specific endpoints over extended treatment periods without the high dropout rates associated with less tolerable agents.

Pharmacogenomic Research on CYP2D6 Polymorphism and Drug Response

Tolterodine serves as a prototypical probe substrate for investigating the impact of CYP2D6 genetic polymorphism on drug pharmacokinetics and pharmacodynamics. Its 3.8-fold difference in absolute bioavailability between extensive (17%) and poor (65%) metabolizers provides a robust, quantifiable phenotype for correlating genotype with parent drug and metabolite exposure, therapeutic effect, and adverse event risk [3]. This makes it an invaluable tool for personalized medicine studies and for validating in vitro-in vivo extrapolation (IVIVE) models of CYP2D6-mediated metabolism.

Comparative Antimuscarinic Receptor Profiling and Structure-Activity Relationship (SAR) Studies

Tolterodine's unique receptor subtype selectivity profile—weak M2-selectivity (6.6-fold) and functional bladder selectivity (7.4-fold)—positions it as a key reference compound for SAR studies aimed at developing novel bladder-selective antimuscarinics [4][5]. Its well-characterized binding affinities for M1-M5 receptors provide a benchmark against which new chemical entities can be compared to achieve a desired balance of efficacy and tolerability. Researchers can use tolterodine as a scaffold for derivatization or as a control in high-throughput screening assays for novel mAChR modulators.

Formulation Development for Extended-Release Drug Delivery Systems

The proven clinical benefit of the extended-release (ER) formulation over the immediate-release (IR) version—specifically, a 23% lower incidence of dry mouth (p < 0.02) with maintained or improved efficacy [2]—makes tolterodine an ideal model compound for developing and testing novel ER drug delivery technologies. Its well-documented pharmacokinetic profile, including rapid absorption, short half-life in EMs (2-3 hours), and high first-pass metabolism, provides a challenging yet well-characterized test case for technologies aimed at achieving consistent 24-hour plasma concentrations and improved tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolterodina

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.